Cas no 83767-04-8 (2-(Diethylamino)-8-phenyl-4H-1-benzopyran-4-one)

2-(Diethylamino)-8-phenyl-4H-1-benzopyran-4-one structure
83767-04-8 structure
Product name:2-(Diethylamino)-8-phenyl-4H-1-benzopyran-4-one
CAS No:83767-04-8
MF:C19H19NO2
MW:293.359665155411
CID:989040
PubChem ID:55143

2-(Diethylamino)-8-phenyl-4H-1-benzopyran-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-(Diethylamino)-8-phenyl-4H-1-benzopyran-4-one
    • 2-(diethylamino)-8-phenylchromen-4-one
    • 2-(Dietilammino)-8-fenilcromone
    • 2-(Diethylamino)-8-phenylchromone
    • CHROMONE, 2-(DIETHYLAMINO)-8-PHENYL-
    • DTXSID20232629
    • 83767-04-8
    • 2-(Dietilammino)-8-fenilcromone [Italian]
    • SCHEMBL8338282
    • Inchi: InChI=1S/C19H19NO2/c1-3-20(4-2)18-13-17(21)16-12-8-11-15(19(16)22-18)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3
    • InChI Key: LBNZTBORISGFRH-UHFFFAOYSA-N
    • SMILES: CCN(CC)C1=CC(=O)C2=C(O1)C(=CC=C2)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 293.141578849g/mol
  • Monoisotopic Mass: 293.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 4.2

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